An In-depth Technical Guide to the Chemical Properties of 2-(2-Amino-6-chlorophenyl)ethanol
An In-depth Technical Guide to the Chemical Properties of 2-(2-Amino-6-chlorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-(2-Amino-6-chlorophenyl)ethanol, a key intermediate in pharmaceutical synthesis. This document collates available data on its chemical structure, physical properties, synthesis, and reactivity. Detailed, albeit illustrative, experimental protocols for its synthesis and characterization are presented. Due to the limited publicly available data for this specific molecule, information from closely related compounds is included to provide a broader context for its chemical behavior.
Chemical and Physical Properties
2-(2-Amino-6-chlorophenyl)ethanol is a substituted phenylethanolamine derivative with the molecular formula C8H10ClNO.[1][2] Its chemical structure consists of a benzene ring substituted with a chlorine atom, an amino group, and an ethanol side chain. The presence of these functional groups, particularly the amino and hydroxyl moieties, makes it a versatile building block in the synthesis of more complex molecules.[3]
The key physicochemical properties of 2-(2-Amino-6-chlorophenyl)ethanol are summarized in the table below. It is a solid at room temperature and should be stored in a dry, refrigerated, and dark environment.[1][2]
| Property | Value | Source |
| Molecular Formula | C8H10ClNO | [1][2] |
| Molecular Weight | 171.62 g/mol | [1][2] |
| Physical State | Solid | [1] |
| Melting Point | 82 to 83 °C | [1][2] |
| Boiling Point (Predicted) | 325.6 ± 27.0 °C at 760 Torr | [1][2] |
| Density (Predicted) | 1.280 ± 0.06 g/cm³ (at 20 °C) | [1][2] |
| Refractive Index | 1.61 | [1][2] |
| CAS Number | 100376-53-2 | [1][4] |
Synthesis and Reactivity
The primary route for the synthesis of 2-(2-Amino-6-chlorophenyl)ethanol involves the reduction of the corresponding nitro compound, 2-(2-chloro-6-nitrophenyl)ethanol. This method is favored as it selectively reduces the nitro group to an amine while preserving the chloro and hydroxyl functionalities.
General Experimental Protocol for Synthesis
The following is a generalized experimental protocol for the synthesis of 2-(2-Amino-6-chlorophenyl)ethanol via the reduction of 2-(2-chloro-6-nitrophenyl)ethanol.
Materials:
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2-(2-chloro-6-nitrophenyl)ethanol
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Iron powder (Fe)
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Ammonium chloride (NH4Cl)
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Ethanol
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Water
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Ethyl acetate
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
Procedure:
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A mixture of 2-(2-chloro-6-nitrophenyl)ethanol, iron powder, and ammonium chloride in a solvent mixture of ethanol and water is prepared in a round-bottom flask.
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The reaction mixture is heated to reflux and stirred vigorously for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the iron catalyst.
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The filtrate is concentrated under reduced pressure to remove the ethanol.
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The aqueous residue is extracted multiple times with ethyl acetate.
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The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
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The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.
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The crude 2-(2-Amino-6-chlorophenyl)ethanol can be further purified by column chromatography on silica gel.
Caption: Synthesis workflow for 2-(2-Amino-6-chlorophenyl)ethanol.
Chemical Reactivity
The reactivity of 2-(2-Amino-6-chlorophenyl)ethanol is dictated by its primary functional groups: the aromatic amine and the primary alcohol. The amino group can participate in nucleophilic substitution and acylation reactions, allowing for the introduction of various substituents. The hydroxyl group can undergo oxidation to the corresponding aldehyde or carboxylic acid, and can also be involved in esterification and etherification reactions.
Spectroscopic Characterization
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-(2-Amino-6-chlorophenyl)ethanol in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is expected to show distinct signals for the aromatic protons, the methylene protons of the ethanol chain, the hydroxyl proton, and the amine protons.
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Aromatic Protons (Ar-H): Three protons on the benzene ring would likely appear as a multiplet in the range of δ 6.5-7.5 ppm.
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Methylene Protons (-CH₂-): The two methylene groups of the ethanol side chain would likely appear as two distinct multiplets or triplets in the range of δ 2.5-4.0 ppm.
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Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent-dependent, typically in the range of δ 1-5 ppm.
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Amine Protons (-NH₂): A broad singlet, also with a variable chemical shift, typically in the range of δ 3-6 ppm.
For a related compound, 1-(2-Chlorophenyl)ethanol , the following ¹H NMR data has been reported (500 MHz, CDCl₃): δ 1.49 (d, J = 6.4 Hz, 3H), 5.26 (t, J = 6.3 Hz, 1H), 7.18 (t, J = 7.4 Hz, 1H), 7.26 (d, J = 7.5 Hz, 1H), 7.56 (d, J = 7.6 Hz, 1H).[5]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show eight distinct carbon signals corresponding to the eight carbon atoms in the molecule.
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Aromatic Carbons (Ar-C): Six signals in the aromatic region (δ 110-150 ppm). The carbon bearing the chlorine atom and the carbon bearing the amino group will have their chemical shifts influenced by these substituents.
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Methylene Carbons (-CH₂-): Two signals in the aliphatic region, typically with the carbon attached to the hydroxyl group appearing further downfield (δ 60-70 ppm) than the carbon attached to the aromatic ring.
For the related compound 2-aminobenzyl alcohol , the following ¹³C NMR data has been reported (101 MHz, DMSO-d6): δ 146.82, 128.17, 128.11, 125.83, 116.27, 115.01, 61.65.[3]
FT-IR Spectroscopy
The FT-IR spectrum of 2-(2-Amino-6-chlorophenyl)ethanol would display characteristic absorption bands for its functional groups.
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O-H Stretch (Alcohol): A broad and strong band in the region of 3200-3600 cm⁻¹.
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N-H Stretch (Amine): Two sharp bands in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.
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C-H Stretch (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm⁻¹.
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C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.
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C-O Stretch (Alcohol): A strong band in the region of 1000-1260 cm⁻¹.
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C-N Stretch (Amine): A band in the region of 1020-1250 cm⁻¹.
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C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.
For the related compound 4-Amino-2-chlorophenol , characteristic IR peaks are observed, confirming the presence of these functional groups.[6]
Mass Spectrometry
The mass spectrum of 2-(2-Amino-6-chlorophenyl)ethanol obtained by a suitable ionization method (e.g., Electron Ionization - EI) would show a molecular ion peak (M⁺) at m/z = 171, corresponding to its molecular weight. Due to the presence of a chlorine atom, an isotopic peak (M+2) at m/z = 173 with an intensity of approximately one-third of the molecular ion peak is expected. Fragmentation patterns would likely involve the loss of water, the ethanol side chain, and other characteristic fragments.
Biological Activity and Applications
2-(2-Amino-6-chlorophenyl)ethanol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. While specific biological activities of the parent compound are not extensively documented, its structural motifs are present in molecules with a range of therapeutic applications. Derivatives of aminophenylethanols are known to possess potential antimicrobial, antidepressant, and anti-inflammatory properties. Its role as a synthetic precursor makes it a compound of significant interest in drug discovery and development programs.
As no specific signaling pathway for 2-(2-Amino-6-chlorophenyl)ethanol has been identified in the literature, a logical workflow for its characterization is presented below.
Caption: Experimental workflow for the characterization of 2-(2-Amino-6-chlorophenyl)ethanol.
Safety and Handling
2-(2-Amino-6-chlorophenyl)ethanol is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
2-(2-Amino-6-chlorophenyl)ethanol is a valuable chemical intermediate with a well-defined set of physical and chemical properties. Its synthesis is readily achievable through the reduction of its nitro precursor. While detailed spectroscopic and biological data for this specific molecule are limited, its structural similarity to other pharmacologically active compounds underscores its importance in medicinal chemistry and drug development. Further research into its biological activities and the full characterization of its properties would be beneficial for the scientific community.
